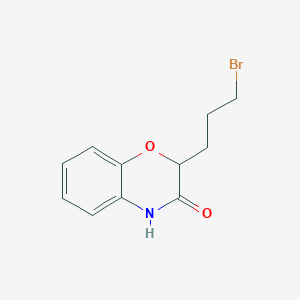![molecular formula C13H19N3O3 B8398833 4-[(Boc-amino)methyl]benzohydrazide](/img/structure/B8398833.png)
4-[(Boc-amino)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Boc-amino)methyl]benzohydrazide is an organic compound that features a benzoylhydrazine core with a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]benzohydrazide typically involves the following steps:
Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Benzoylhydrazine: The protected aminomethyl compound is then reacted with benzoyl chloride in the presence of a base to form the benzoylhydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Boc-amino)methyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, acetonitrile.
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Coupling: Palladium catalysts, boron reagents.
Major Products Formed
Substitution: Boc-protected derivatives.
Deprotection: Free aminomethylbenzoylhydrazine.
Coupling: Various coupled products depending on the reactants used.
Scientific Research Applications
4-[(Boc-amino)methyl]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Boc-amino)methyl]benzohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-[(Boc-amino)methyl]benzohydrazide can be compared with other similar compounds:
4-(tert-Butyl)benzohydrazide: Similar structure but lacks the aminomethyl group, making it less versatile in certain reactions.
N-Benzylidene-4-(tert-butyl)benzohydrazide: Contains a benzylidene group, which provides different reactivity and biological activity.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-8-9-4-6-10(7-5-9)11(17)16-14/h4-7H,8,14H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
BRQVPJWZURCBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



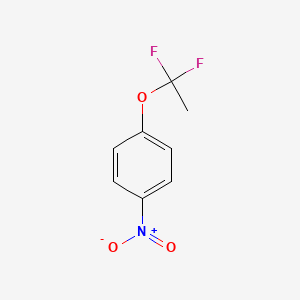

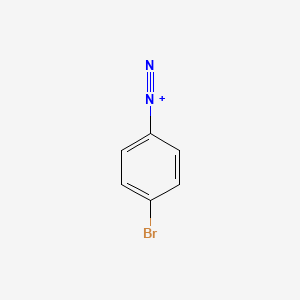

![N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8398798.png)
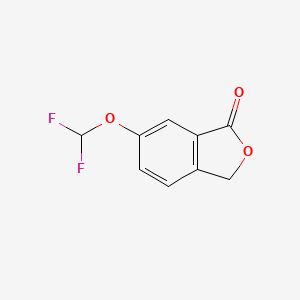

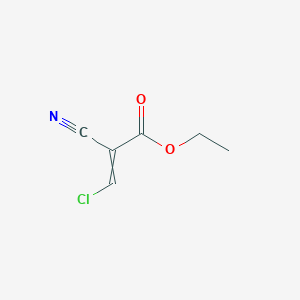
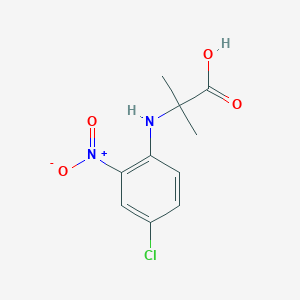
![2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one](/img/structure/B8398841.png)
